1-Chloro-1-(3-fluoro-2-(methylthio)phenyl)propan-2-one
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Overview
Description
1-Chloro-1-(3-fluoro-2-(methylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H10ClFOS It is a derivative of propiophenone, featuring a chloro, fluoro, and methylthio substituent on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1-(3-fluoro-2-(methylthio)phenyl)propan-2-one typically involves the reaction of 3-fluoro-2-(methylthio)benzaldehyde with chloroacetone under acidic conditions. The reaction proceeds through an aldol condensation followed by dehydration to yield the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1-(3-fluoro-2-(methylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1-(3-fluoro-2-(methylthio)phenyl)propan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-1-(3-fluoro-2-(methylthio)phenyl)propan-2-one involves its interaction with various molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to participate in electrophilic and nucleophilic reactions. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with biological molecules.
Comparison with Similar Compounds
- 1-Chloro-1-(3-iodo-2-(methylthio)phenyl)propan-2-one
- 1-Chloro-1-(3-bromo-2-(methylthio)phenyl)propan-2-one
Comparison: 1-Chloro-1-(3-fluoro-2-(methylthio)phenyl)propan-2-one is unique due to the presence of the fluoro substituent, which imparts distinct electronic properties compared to its iodo and bromo analogs. The fluoro group increases the compound’s stability and reactivity, making it a valuable intermediate in organic synthesis.
Properties
Molecular Formula |
C10H10ClFOS |
---|---|
Molecular Weight |
232.70 g/mol |
IUPAC Name |
1-chloro-1-(3-fluoro-2-methylsulfanylphenyl)propan-2-one |
InChI |
InChI=1S/C10H10ClFOS/c1-6(13)9(11)7-4-3-5-8(12)10(7)14-2/h3-5,9H,1-2H3 |
InChI Key |
HWKLJUSGHDZNQN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C(=CC=C1)F)SC)Cl |
Origin of Product |
United States |
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